Hydrallostane 21-acetate

説明

BenchChem offers high-quality Hydrallostane 21-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrallostane 21-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

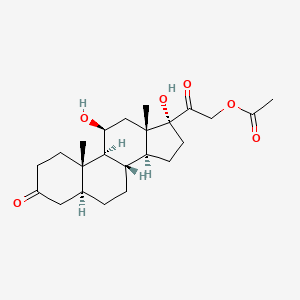

Structure

3D Structure

特性

分子式 |

C23H34O6 |

|---|---|

分子量 |

406.5 g/mol |

IUPAC名 |

[2-[(5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3/t14-,16-,17-,18-,20+,21-,22-,23-/m0/s1 |

InChIキー |

BWCPGWRDUCWIIR-PDGAMHHOSA-N |

異性体SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C)O |

正規SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O |

製品の起源 |

United States |

Nomenclature and Structural Classification of Hydrallostane 21 Acetate

IUPAC and Common Synonyms of Hydrallostane (B123576) 21-acetate

Hydrallostane 21-acetate is a complex organic molecule with several synonyms used in chemical literature and commercial listings. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate (B1210297).

The compound is more commonly known by a variety of synonyms, which often refer to its relationship with cortisol or its specific chemical structure. These include 5α-Dihydrocortisol 21-acetate and 11β,17,21-Trihydroxy-5α-pregnane-3,20-dione 21-Acetate. impurity.com Other identifiers include NSC 15479 and RU 18748. impurity.com The name Hydrallostane itself is a synonym for the parent structure. theodora.com

Interactive Data Table: Synonyms and Identifiers for Hydrallostane 21-acetate

| Type | Identifier | Reference |

| IUPAC Name | [2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

| Common Synonym | 5α-Dihydrocortisol 21-Acetate | calpaclab.comscbt.com |

| Common Synonym | 11β,17,21-Trihydroxy-5α-pregnane-3,20-dione 21-Acetate | impurity.com |

| Common Synonym | 1α,17,21-Trihydroxy-5α-pregnane-3,20-dione 21-Acetate | calpaclab.comscbt.comalfa-chemistry.com |

| Registry Number | CAS 4004-68-6 | calpaclab.comscbt.com |

| Other Identifier | NSC 15479 | impurity.com |

| Other Identifier | RU 18748 | impurity.com |

Chemical Class and Steroidal Backbone Definition

Hydrallostane 21-acetate is classified as a steroid, a large class of organic compounds with a characteristic four-ring carbon structure. google.com Specifically, it is a derivative of cortisol, a major glucocorticoid hormone. scbt.comscbt.com Its chemical formula is C23H34O6, and it has a molecular weight of 406.51 g/mol . scbt.com

The core of this molecule is the pregnane (B1235032) backbone, a C21 steroid framework. The "5α" designation in its synonym, 5α-Dihydrocortisol 21-acetate, indicates that the hydrogen atom at position 5 is in the alpha configuration, meaning it lies below the plane of the ring system. This "allo" configuration (5α) results in a more planar A/B ring junction compared to the 5β ("normal") series. The parent compound, Hydrallostane, is also referred to as Allodihydrohydrocortisone or 4,5α-Dihydrocortisol. lipidbank.jp The addition of the acetate group at the C21 position makes it an ester derivative.

Interactive Data Table: Chemical and Structural Properties

| Property | Value | Reference |

| Molecular Formula | C23H34O6 | scbt.com |

| Molecular Weight | 406.51 g/mol | scbt.com |

| Chemical Class | Steroid, Cortisol Derivative | scbt.comgoogle.com |

| Steroidal Backbone | Pregnane (5α-pregnane) | lipidbank.jpchemsrc.com |

| Parent Compound | Hydrallostane (Allodihydrohydrocortisone) | theodora.comlipidbank.jp |

Historical Context and Initial Academic Mentions of Hydrallostane Derivatives

The broader class of steroids, including cortisol and its derivatives, has been a subject of intense research since the mid-20th century. Mentions of "hydrallostane" can be found in patent documents and scientific reviews concerning the use of steroids for various therapeutic purposes, such as enhancing skin permeability or as anti-inflammatory agents. google.comredemc.netnih.gov These documents often list a multitude of steroidal compounds, including hydrallostane, as part of a class of molecules with potential biological activity. google.comredemc.netnih.govresearchgate.net The study of such derivatives is crucial for understanding structure-activity relationships within the vast family of steroidal compounds.

Synthetic Methodologies for Hydrallostane 21 Acetate and Analogues

Total Synthesis Approaches to the Hydrallostane (B123576) Core Structure

The total synthesis of complex steroidal structures like the hydrallostane (5α-pregnane) core is a formidable challenge in organic chemistry, historically serving as a platform for the development and validation of new synthetic methods. scbt.com While industrial production of most steroids relies on semisynthesis from natural sources, total synthesis provides a theoretical route from simple, achiral starting materials.

A key challenge in the total synthesis of the hydrallostane core lies in the stereocontrolled construction of the tetracyclic ring system with multiple contiguous stereocenters. Modern synthetic strategies often employ powerful carbon-carbon bond-forming reactions to assemble the rings. For instance, enantioselective palladium-catalyzed dearomative cyclizations have been utilized to construct chiral phenanthrenone-derived tricyclic cores, which can serve as key intermediates in steroid synthesis. lipidbank.jp Another approach involves metallacycle-mediated annulative cross-couplings to build the C/D ring system, followed by strategic formation of the remaining rings. lipidbank.jp

Despite these advanced methods, the total synthesis of the hydrallostane core from simple precursors is generally a lengthy and low-yielding process, making it economically unviable for large-scale production compared to semisynthetic routes.

Semisynthesis of Hydrallostane 21-acetate from Steroid Precursors

The more practical and widely used approach for producing Hydrallostane 21-acetate and its analogues is through semisynthesis, starting from abundant steroid raw materials such as diosgenin, stigmasterol, or other pregnane (B1235032) derivatives. This approach leverages the pre-existing steroidal skeleton and focuses on the selective functionalization of specific carbon atoms.

A plausible semisynthetic route to Hydrallostane 21-acetate (5α-dihydrocortisol 21-acetate) would start from a suitable pregnane precursor, such as cortisol or a related compound. The key transformations would involve the reduction of the Δ4 double bond to establish the 5α-dihydro configuration, followed by or preceded by the selective acetylation of the C-21 hydroxyl group.

Regioselective Esterification at the C-21 Position

The introduction of the acetate (B1210297) group at the C-21 position is a critical step. The C-21 hydroxyl group in corticosteroids is a primary alcohol, making it more reactive towards esterification than the tertiary C-17 hydroxyl and the secondary C-11 hydroxyl groups. This inherent difference in reactivity allows for regioselective acylation.

Enzyme-catalyzed reactions have shown excellent regioselectivity. For instance, Candida antarctica lipase (B570770) B (CALB) has been used to selectively acylate the C-21 hydroxyl group of hydrocortisone (B1673445) with various acyl donors, including ethyl acetate, to produce the corresponding 21-acetate in high yields. This biocatalytic approach offers mild reaction conditions and high selectivity.

Chemical methods for regioselective esterification are also well-established. The reaction can be performed using an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base. By carefully controlling the reaction conditions (temperature, stoichiometry of reagents), preferential acylation of the primary C-21 hydroxyl can be achieved.

Ketalation and Hydrolysis Reactions in Synthetic Sequences

In multi-step steroid syntheses, it is often necessary to protect certain functional groups to prevent them from reacting in subsequent steps. The ketone groups at C-3 and C-20 are commonly protected as ketals. For example, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid or boron trifluoride etherate, can form the corresponding ethylene ketals. google.comchemicalbook.com

These protecting groups are stable under many reaction conditions but can be readily removed when desired. Hydrolysis of the ketal back to the ketone is typically achieved by treatment with an aqueous acid, such as hydrochloric acid. google.com This protection-deprotection strategy is crucial for achieving the desired transformations at other positions of the steroid nucleus without affecting the carbonyl groups. For instance, during a reduction step at another part of the molecule, the C-3 and C-20 ketones would be protected as ketals.

Reduction and Iodination Steps in Pregnane Derivatization

The synthesis of Hydrallostane 21-acetate from a precursor like cortisol would necessitate the reduction of the Δ4 double bond to yield the 5α-pregnane skeleton. This can be achieved through catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C).

Iodination can be a key step in introducing other functionalities or in activating a position for subsequent reactions. For example, the Stork's iodination procedure can be used in the synthesis of certain pregnane derivatives. researchgate.net In some synthetic sequences, a hydroxyl group might be converted to an iodide to facilitate a nucleophilic substitution reaction.

Stereoselective Synthesis and Diastereomeric Control in Hydrallostane 21-acetate Production

The stereochemistry of the hydrallostane core and its side chain is crucial for its biological activity. The 5α-configuration is a key feature of Hydrallostane. The stereoselective reduction of a Δ4-3-keto steroid to a 5α-dihydro derivative can be influenced by the choice of catalyst and reaction conditions.

Furthermore, the stereochemistry at C-20 and C-21 can be of importance in analogues. Stereoselective synthesis of 21-hydroxysteroids has been a subject of significant research. rsc.orggoogle.com For instance, processes have been developed to achieve high stereochemical control at the C-21 position, yielding predominantly the desired epimer. google.com This can be achieved through chemical methods, sometimes involving the use of chiral reagents or catalysts, or through biocatalytic approaches where enzymes provide high stereoselectivity. researchgate.net

Green Chemistry Principles Applied to Hydrallostane 21-acetate Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to make steroid synthesis more sustainable and environmentally friendly. researchgate.netresearchgate.netbrynmawr.edu This involves the use of less hazardous reagents, alternative solvents, and more efficient catalytic processes.

Key areas of green chemistry application in steroid synthesis include:

Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused is a key green approach. researchgate.net Biocatalysis, using whole cells or isolated enzymes, offers high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste. mdpi.com

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or even water can significantly reduce the environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry.

For the synthesis of Hydrallostane 21-acetate, applying green chemistry could involve using biocatalytic methods for the C-21 esterification, employing recyclable catalysts for the reduction of the double bond, and using greener solvent systems throughout the synthetic sequence.

Advanced Spectroscopic and Chromatographic Characterization of Hydrallostane 21 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural assignment of complex organic molecules like Hydrallostane (B123576) 21-acetate. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and stereochemistry of the molecule can be determined.

The ¹H and ¹³C NMR spectra of Hydrallostane 21-acetate would exhibit characteristic signals corresponding to its 5α-pregnane steroid skeleton, further substituted with hydroxyl, ketone, and an acetate (B1210297) group. scbt.com While specific experimental data is not publicly cataloged, the chemical shifts can be reliably predicted based on extensive data from analogous steroid structures, such as other cortisol derivatives and steroid acetates. huji.ac.ilchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the two angular methyl groups (C-18 and C-19). Protons adjacent to electron-withdrawing groups, such as the hydroxyl and ketone functions, would appear at lower fields (higher ppm values). The protons of the C-21 methylene (B1212753) group, being deshielded by both the C-20 ketone and the acetate ester oxygen, are predicted to be significantly downfield. The acetate methyl protons would present as a sharp singlet. huji.ac.il

The ¹³C NMR spectrum would account for all 23 carbon atoms in the molecule. scbt.com The carbonyl carbons of the ketones (C-3, C-20) and the ester (C-21 acetate) would resonate at the lowest field, typically in the range of 170-220 ppm. Carbons bearing hydroxyl groups (C-1, C-17) would appear in the 60-80 ppm region. The remaining aliphatic carbons of the steroid nucleus would populate the upfield region of the spectrum. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for Hydrallostane 21-acetate Note: These are predicted values based on related structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 (CH-OH) | ~3.6 - 4.1 | ~70 - 75 |

| C-3 (C=O) | - | ~209 - 212 |

| C-5 (CH) | ~1.0 - 1.5 | ~45 - 50 |

| C-17 (C-OH) | - | ~85 - 90 |

| C-18 (CH₃) | ~0.7 - 0.9 | ~15 - 20 |

| C-19 (CH₃) | ~1.0 - 1.2 | ~12 - 17 |

| C-20 (C=O) | - | ~205 - 209 |

| C-21 (CH₂) | ~4.6 - 5.1 (d, J≈17 Hz), ~4.2-4.7 (d, J≈17 Hz) | ~68 - 72 |

| Acetate CH₃ | ~2.1 - 2.2 | ~20 - 22 |

| Acetate C=O | - | ~170 - 172 |

To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks through two or three bonds. sdsu.edu It would be instrumental in tracing the connectivity within each of the steroid rings by identifying adjacent protons (e.g., H-1/H-2, H-6/H-7, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations). libretexts.org It allows for the definitive assignment of each protonated carbon in the molecule by linking the already identified proton signals from the COSY to their corresponding carbon resonances. libretexts.orghmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (typically 2-4 bond) ¹H-¹³C correlations. princeton.edu This technique is essential for assigning non-protonated (quaternary) carbons, such as C-5, C-10, C-13, and C-17. For instance, correlations from the C-18 and C-19 methyl protons would help assign C-10, C-13, and surrounding carbons. A key correlation would be observed between the C-21 protons and the acetate carbonyl carbon, confirming the location of the acetate group. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, revealing through-space correlations rather than through-bond coupling. harvard.edu NOESY is vital for determining the stereochemical configuration of the molecule. For example, it would confirm the alpha orientation of the C-1 hydroxyl group and show spatial correlations between the angular methyl groups (C-18, C-19) and specific axial protons on the steroid rings, confirming the chair conformations and ring junctions. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of Hydrallostane 21-acetate and for studying its fragmentation pathways, which is particularly useful in metabolite identification.

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. uni-rostock.de For Hydrallostane 21-acetate, with a molecular formula of C₂₃H₃₄O₆, the theoretical exact mass can be calculated. scbt.com An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for the unambiguous confirmation of the chemical formula and ruling out other potential structures with the same nominal mass. researchgate.net

Predicted HRMS Data for Hydrallostane 21-acetate

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₃₄O₆ |

| Nominal Mass | 406 |

| Theoretical Exact Mass ([M+H]⁺) | 407.2428 |

| Theoretical Exact Mass ([M+Na]⁺) | 429.2247 |

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for structural elucidation and is widely used in preclinical studies to profile metabolites. nih.govplos.org In an MS/MS experiment, the molecular ion of Hydrallostane 21-acetate is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions.

The fragmentation pattern provides a structural fingerprint. For Hydrallostane 21-acetate, predictable fragmentation pathways would include:

Neutral loss of acetic acid (CH₃COOH; 60.02 Da) from the molecular ion.

Cleavage of the C17-C20 bond, resulting in the loss of the entire C-17 side chain (•COCH₂OAc).

Sequential losses of water (H₂O; 18.01 Da) from the C-1 and C-17 hydroxyl groups.

Characteristic cleavages within the steroid ring system. libretexts.org

Analyzing the fragmentation patterns of potential metabolites in preclinical samples allows for the identification of metabolic changes, such as hydroxylation, oxidation, or conjugation, on the parent drug structure. nih.gov

Predicted Key MS/MS Fragments for Hydrallostane 21-acetate ([M+H]⁺ at m/z 407.2)

| Predicted m/z | Proposed Identity/Loss |

|---|---|

| 347.2221 | [M+H - CH₃COOH]⁺ |

| 329.2115 | [M+H - CH₃COOH - H₂O]⁺ |

| 311.2009 | [M+H - CH₃COOH - 2H₂O]⁺ |

| 331.2271 | [M+H - H₂O - CO - CH₂O]⁺ (Side chain cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. specac.com

The IR spectrum of Hydrallostane 21-acetate would display characteristic absorption bands confirming its structure:

O-H Stretching: A broad and strong absorption band in the region of 3500-3300 cm⁻¹ would indicate the presence of the hydroxyl groups at C-1 and C-17. The broadness is due to intermolecular hydrogen bonding. libretexts.org

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) would correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the steroid backbone. libretexts.org

C=O Stretching: This is a particularly informative region. Two distinct, strong, and sharp peaks would be expected for the carbonyl groups. The ester carbonyl (C-21 acetate) typically absorbs at a higher frequency (~1750-1735 cm⁻¹) than the saturated ketone carbonyls (C-3 and C-20), which would absorb around 1725-1705 cm⁻¹. specac.comspectroscopyonline.com

C-O Stretching: Strong absorptions in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹ would correspond to the C-O stretching vibrations of the acetate ester and the secondary/tertiary alcohol groups. spectroscopyonline.com

Predicted IR Absorption Bands for Hydrallostane 21-acetate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad, strong) | O-H stretch | Alcohol (C1-OH, C17-OH) |

| ~2950-2850 (medium) | C-H stretch | Alkyl CH, CH₂, CH₃ |

| ~1740 (sharp, strong) | C=O stretch | Ester (C21-acetate) |

| ~1710 (sharp, strong) | C=O stretch | Ketone (C3, C20) |

| ~1240 (strong) | C-O stretch | Ester (acetate) |

| ~1100-1000 (strong) | C-O stretch | Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are the parts of a molecule responsible for absorbing light. In the case of Hydrallostane 21-acetate, also known as 5α-Dihydrocortisol 21-acetate, the key chromophore is the α,β-unsaturated ketone system within its steroid A-ring. This structural feature is common to many corticosteroids and gives rise to a characteristic UV absorption profile.

The UV spectrum of cortisol, a closely related compound, exhibits a distinct absorption maximum (λmax) around 246 nm. google.com This absorption is attributed to the π → π* electronic transition within the conjugated system. Upon complexation or changes in the molecular environment, the intensity of this absorption band can be altered. google.com For Hydrallostane 21-acetate, a similar absorption maximum is expected due to the presence of the same fundamental chromophore. The precise λmax may be influenced by the solvent used for analysis. This spectroscopic property is not only crucial for structural confirmation but also forms the basis for quantitative analysis using UV detectors in chromatographic systems.

A study on a cortisol derivative, a Schiff base of hydrocortisone (B1673445), showed characteristic UV-Vis absorption bands at 242 nm (π → π* transition) and a shoulder at 290 nm (n → π* transition) in a methanolic solvent. ekb.eg While the specific values for Hydrallostane 21-acetate may vary slightly, these findings provide a strong indication of the expected spectral behavior.

Expected UV-Vis Absorption Data for Hydrallostane 21-acetate

| Chromophore | Electronic Transition | Expected λmax (nm) |

| α,β-Unsaturated Ketone | π → π* | ~246 |

Chromatographic Separation Techniques

Chromatography is an indispensable technique for the separation, identification, and purification of individual components from a mixture. For a compound like Hydrallostane 21-acetate, various chromatographic methods are employed to ensure its purity and to quantify its presence in different matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroids due to its high resolution and sensitivity. researchgate.net The development of a robust HPLC method is critical for the reliable analysis of Hydrallostane 21-acetate.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of corticosteroids. nih.gov In RP-HPLC, a nonpolar stationary phase, typically a C18 (ODS) column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the analysis of hydrocortisone and its esters, isocratic elution with a mobile phase consisting of a mixture of methanol (B129727), water, and acetic acid has been successfully employed. nih.gov A typical mobile phase composition could be in the ratio of 60:30:10 (v/v/v). nih.gov Gradient elution systems, where the composition of the mobile phase is changed over time, are also utilized, particularly for separating a wider range of steroids with varying polarities. aseancosmetics.org An example of a gradient system might involve changing the ratio of acetonitrile (B52724) to water over the course of the analysis. aseancosmetics.org

Illustrative RP-HPLC Method Parameters for Steroid Analysis

| Parameter | Condition |

| Column | ODS (C18), 5 µm, 4.6 x 150 mm |

| Mobile Phase | Methanol:Water:Acetic Acid (60:30:10, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

The choice of detector is crucial for the sensitivity and specificity of the HPLC analysis. For corticosteroids like Hydrallostane 21-acetate, UV detection is widely used due to the presence of the UV-absorbing chromophore. nih.govaseancosmetics.org Detection is often carried out at a wavelength around 254 nm. nih.gov

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers a significant advantage over a simple UV detector. A DAD can acquire the entire UV-Vis spectrum of the analyte as it elutes from the column. This provides not only quantitative information but also qualitative data that can be used to confirm the identity and purity of the peak corresponding to Hydrallostane 21-acetate. The ability to obtain a full spectrum is particularly useful for distinguishing between closely related steroids that may have similar retention times but different UV spectra.

Gas Chromatography (GC) is another powerful technique for the analysis of steroids. However, due to the low volatility and thermal instability of many corticosteroids, derivatization is often required to convert them into more volatile and thermally stable compounds. researchgate.net Common derivatization techniques include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. mdpi.com

Once derivatized, the steroid can be analyzed by GC. The choice of detector depends on the specific requirements of the analysis.

Flame Ionization Detector (FID): FID is a universal detector that responds to most organic compounds. It is robust and provides good quantitative data but offers no structural information.

Electron Capture Detector (ECD): ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. While not directly applicable to the native structure of Hydrallostane 21-acetate, it could be used if a halogenated derivatizing agent is employed.

Mass Spectrometry (MS): The coupling of GC with a Mass Spectrometer (GC-MS) is the most powerful combination for the analysis of steroids. nih.gov It provides not only retention time data but also a mass spectrum for each component. The mass spectrum is a molecular fingerprint that allows for unambiguous identification by comparing it to a library of known spectra. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Urinary steroid profiling using GC-MS is a well-established technique for assessing corticosteroid metabolism. endocrine-abstracts.org

Typical GC-MS Conditions for Steroid Analysis (Post-Derivatization)

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Temperature Program | Ramped temperature increase (e.g., 150°C to 300°C) |

| Injector | Split/Splitless |

| Detector | Mass Spectrometer (Electron Ionization - EI) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions and for assessing the purity of a compound. bioline.org.br For the analysis of steroids, silica (B1680970) gel plates are typically used as the stationary phase. asean.org

A suitable mobile phase, or developing solvent, is chosen to achieve good separation of the components in the mixture. A common developing solvent for the TLC of corticosteroids is a mixture of dichloromethane, methanol, and water (e.g., 95:5:0.2 v/v). asean.org

After the plate has been developed, the separated spots can be visualized. Steroids with a UV-active chromophore, such as Hydrallostane 21-acetate, can be visualized under UV light at 254 nm. aseancosmetics.org Additionally, various spray reagents can be used to produce colored spots, which can aid in the identification of different classes of steroids. A common spray reagent is a solution of anisaldehyde and sulfuric acid in acetic acid, which produces characteristic colors with different steroids upon heating. asean.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification.

Illustrative TLC System for Corticosteroid Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | Dichloromethane:Methanol:Water (95:5:0.2, v/v/v) |

| Visualization | UV light (254 nm), Anisaldehyde-sulfuric acid spray reagent with heating |

Biochemical and Molecular Mechanisms of Action of Hydrallostane 21 Acetate Preclinical Investigations

Ligand-Receptor Interaction Studies

The interaction of Hydrallostane (B123576) 21-acetate with steroid receptors is a primary area of investigation, revealing its potential to influence hormonal signaling pathways.

In Vitro Binding Affinity Assays with Steroid Receptors (e.g., Glucocorticoid Receptor, Progesterone (B1679170) Receptor)

In vitro binding assays have been instrumental in quantifying the affinity of Hydrallostane 21-acetate for various steroid receptors. Studies have demonstrated that certain progestins, particularly those with a pregnane-type structure, can exhibit considerable binding affinity for the glucocorticoid receptor (GR). For instance, megestrol (B1676162) acetate (B1210297) and medroxyprogesterone (B1676146) acetate have shown significant binding to the GR. nih.gov In comparison to dexamethasone (B1670325), which is often used as a reference compound with a relative binding affinity of 100%, megestrol acetate and medroxyprogesterone acetate displayed relative binding affinities of 46% and 42%, respectively. nih.gov The naturally occurring glucocorticoid, cortisol, exhibited a lower relative binding affinity of 25%. nih.gov

While direct binding data for Hydrallostane 21-acetate is not explicitly detailed in the provided search results, the principle that synthetic steroids can bind to multiple receptors is well-established. For example, the synthetic steroid RU486 (mifepristone) demonstrates notable binding to both the progesterone receptor (PR) and the GR, with dissociation constants (Kd) in the range of 15-70 nM for both receptors. nih.gov Similarly, 17-alpha hydroxyprogesterone (B1663944) caproate (17-OHPC) has been evaluated for its binding to both PR and GR, although it was found to be no more potent than progesterone in this regard. nih.gov These findings underscore the importance of empirical binding affinity assays in characterizing the selectivity and potential cross-reactivity of steroid analogues like Hydrallostane 21-acetate.

Table 1: Relative Binding Affinity of Various Steroids to the Glucocorticoid Receptor

| Compound | Relative Binding Affinity (%) |

| Dexamethasone | 100 |

| Megestrol Acetate | 46 |

| Medroxyprogesterone Acetate | 42 |

| Cortisol | 25 |

Data derived from studies on human mononuclear leukocytes. nih.gov

Competitive Antagonism Studies with Known Steroid Ligands (e.g., Dexamethasone)

Competitive antagonism studies are crucial for understanding how a compound interacts with a receptor in the presence of its natural or synthetic ligands. These studies have shown that certain synthetic steroids can act as competitive antagonists. For example, both cyproterone (B1669671) acetate and RU486 have been identified as competitive antagonists of dexamethasone at the glucocorticoid receptor in rat hepatocytes, with inhibitory constants (Ki) between 10-30 nM. nih.gov This means they directly compete with dexamethasone for the same binding site on the GR.

RU486 is a well-characterized antagonist for both the progesterone and glucocorticoid receptors. rndsystems.com It competitively inhibits the binding of agonists, thereby blocking the downstream signaling pathways. nih.govrndsystems.com The ability of a compound to competitively antagonize the effects of a potent agonist like dexamethasone is a key indicator of its potential as a receptor modulator. While specific competitive antagonism data for Hydrallostane 21-acetate is not available in the provided results, the established methodologies and findings for similar steroid compounds provide a framework for how such studies would be conducted and what outcomes might be expected.

Computational Modeling of Ligand-Receptor Complexes and Binding Poses

Computational modeling techniques, including homology modeling, induced fit docking, and molecular dynamics, are powerful tools for visualizing and understanding the interactions between ligands and their receptor targets at the atomic level. nih.gov These methods are particularly valuable for steroid receptors, which are known for the malleability of their binding pockets. nih.gov

Molecular docking studies have been used to illustrate the binding modes of compounds like cyproterone acetate and RU486 within the ligand-binding domain of the glucocorticoid receptor. nih.gov These models can reveal how the steroid scaffolds of different ligands occupy the binding pocket and can help explain their functional effects. For instance, the presence or absence of bulky side chains, such as the one at the C11β position of RU486, can influence whether a compound acts as a passive or active antagonist. nih.gov

While specific computational models for Hydrallostane 21-acetate are not described, the general applicability of these techniques to steroid hormone receptors suggests they would be invaluable for predicting its binding pose and interactions with key amino acid residues within the receptor's ligand-binding pocket. nih.gov Such models can guide the design of new analogs with improved affinity and selectivity. nih.gov

Enzyme Modulation and Inhibition by Hydrallostane 21-acetate (In Vitro Studies)

The ability of Hydrallostane 21-acetate to modulate the activity of various enzymes represents another important aspect of its preclinical profile.

Steroidogenic Enzyme Inhibition (e.g., 3β-Hydroxysteroid Dehydrogenase/Isomerase - 3βHSD)

3β-Hydroxysteroid dehydrogenase/Δ5-4-isomerase (3β-HSD) is a critical enzyme in the biosynthesis of all classes of steroid hormones, including progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.org There are two main isoforms in humans: 3β-HSD1, found in tissues like the placenta and mammary glands, and 3β-HSD2, located in the adrenal glands and gonads. nih.govuniprot.orgdrugbank.com

Inhibitors of 3β-HSD, such as trilostane (B1684498) and epostane, have been shown to competitively inhibit the 3β-HSD1 isoform with significantly higher affinity (12- to 16-fold lower Ki values) compared to their noncompetitive inhibition of the 3β-HSD2 isoform. nih.govnih.gov This selective inhibition of 3β-HSD1 is being explored as a potential therapeutic strategy. nih.gov The structural basis for this selectivity has been investigated, with studies suggesting that specific amino acid differences between the two isoforms, such as an arginine at position 195 in 3β-HSD1 versus a proline in 3β-HSD2, may play a critical role. nih.govnih.gov

Given that Hydrallostane 21-acetate is a steroid derivative, its potential to inhibit 3β-HSD is a key area of interest. While direct inhibitory data for Hydrallostane 21-acetate on 3β-HSD is not provided, the extensive research on other steroidal inhibitors provides a strong rationale for investigating this possibility.

Other Enzyme Activity Assays (e.g., Histone Deacetylases, Urease)

Beyond steroidogenic enzymes, the effects of compounds on other enzyme systems are often explored to understand their broader biological activities.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. gsartor.org Inhibition of HDACs can lead to cell cycle arrest, differentiation, and apoptosis, making them attractive targets in cancer therapy. mdpi.commdpi.com HDAC inhibitors are a diverse group of compounds, including short-chain fatty acids, hydroxamic acids, and benzamides. gsartor.orgaopwiki.org While there is no specific information on Hydrallostane 21-acetate as an HDAC inhibitor, the study of such interactions is a relevant area of preclinical investigation for novel compounds. nih.govnih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov It is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. brieflands.comresearchgate.net Inhibition of urease is therefore a potential therapeutic strategy for treating infections caused by these organisms. rsc.orgnih.gov A wide variety of natural and synthetic compounds have been investigated as urease inhibitors. nih.govbrieflands.comrsc.org Although no data directly links Hydrallostane 21-acetate to urease inhibition, the broad screening of new chemical entities often includes assays against such enzymes to uncover novel activities. researchgate.netnih.gov

Cellular Signaling Pathway Modulation (In Vitro, Non-Human Cell Lines)

Gene Expression Profiling in Cell-Based Assays (e.g., Transcriptional Activation)

No publicly available studies were identified that have performed gene expression profiling, such as transcriptional activation assays, to determine the effects of Hydrallostane 21-acetate in any non-human cell line.

Protein Expression and Post-Translational Modification Analysis

There is no available research detailing the analysis of protein expression or post-translational modifications in response to treatment with Hydrallostane 21-acetate in vitro.

Pharmacokinetic and Metabolic Profiles of Hydrallostane 21 Acetate Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (e.g., Rat, Dog, Monkey)

There is a notable absence of published research detailing the ADME properties of Hydrallostane (B123576) 21-acetate in standard preclinical animal models such as rats, dogs, or monkeys. Consequently, critical pharmacokinetic parameters including bioavailability, tissue distribution, and clearance rates remain uncharacterized. Without these foundational studies, a complete picture of how the compound behaves in a biological system cannot be constructed.

In Vitro Metabolic Stability and Metabolite Identification

Further investigation into the metabolic fate of Hydrallostane 21-acetate also yields limited information.

Microsomal Stability Assays (e.g., Hepatic Microsomes)

Specific data from in vitro studies, such as microsomal stability assays using liver microsomes from preclinical species, are not available in the public domain. These assays are crucial for determining the intrinsic metabolic stability of a compound and predicting its hepatic clearance in vivo.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Oxidative Metabolism

While corticosteroids are often metabolized by Cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor, there are no specific studies that confirm or detail the role of these enzymes in the oxidative metabolism of Hydrallostane 21-acetate. The specific CYP isoforms involved and their contribution to its biotransformation are currently unknown.

Identification and Characterization of Major Metabolites

The absence of metabolism studies means that the major metabolites of Hydrallostane 21-acetate have not been identified or characterized. Understanding the metabolic pathways and the resulting metabolites is essential for a complete assessment of a compound's biological activity and safety profile.

Excretion Pathways and Metabolite Profiling in Animal Excreta (e.g., Feces, Urine)

Consistent with the lack of metabolism data, there are no published reports on the excretion pathways of Hydrallostane 21-acetate in preclinical models. Studies involving the analysis of animal excreta, such as urine and feces, to identify and quantify the parent compound and its metabolites have not been reported. This information is vital for understanding the routes and rates of elimination from the body.

Based on a comprehensive search of available scientific literature, there is no specific information regarding preclinical biological activity studies for a compound named "Hydrallostane 21-acetate." Consequently, the generation of an article based on the provided outline is not possible without resorting to speculation, which would violate the core principles of scientific accuracy.

It is possible that "Hydrallostane 21-acetate" is a novel, proprietary, or extremely rare compound with no publicly accessible research data. Alternatively, the name may be subject to a typographical error or is not the standard nomenclature used in published research.

Preclinical Biological Activity Studies of Hydrallostane 21 Acetate

Mechanistic Investigations in Preclinical Animal Models

Extensive literature searches for preclinical studies investigating the mechanistic pathways of Hydrallostane (B123576) 21-acetate, also known as 5α-Dihydrocortisol 21-acetate, NSC 15479, and RU 18748, in animal models have yielded no specific results. Despite a thorough review of scientific databases and research articles, no publications were identified that detail the in vivo mechanisms of action for this particular compound.

Consequently, there is no available data to populate a discussion on its effects in preclinical animal models, nor are there research findings to present in data tables. The scientific community has not, to date, published any studies that would elucidate the biological pathways modulated by Hydrallostane 21-acetate in a living organism.

This lack of information precludes any detailed analysis or summary of its mechanistic properties in the context of preclinical animal research. Further investigation and publication of such studies would be necessary to understand the compound's biological activity.

Structure Activity Relationship Sar Studies and Analog Design for Hydrallostane 21 Acetate

Design and Synthesis of Hydrallostane (B123576) 21-acetate Analogues with Targeted Modifications

The design and synthesis of analogues of Hydrallostane 21-acetate would logically stem from modifications of the parent cortisol molecule. The synthesis of such analogues generally involves strategic chemical alterations to the core steroid structure to probe and optimize biological activity.

Key areas for targeted modifications in the design of Hydrallostane 21-acetate analogues include:

The A-ring: Hydrallostane 21-acetate is characterized by a 5α-reduced A-ring, which distinguishes it from cortisol's Δ⁴ double bond. The synthesis of analogues could involve the reintroduction of this double bond or the creation of other A-ring modifications to investigate their impact on receptor binding and activity.

The C-21 side chain: The 21-acetate group is a primary site for modification. Synthesis could focus on creating a series of esters with varying chain lengths and steric bulk to modulate pharmacokinetic properties such as duration of action. For instance, replacing the acetate (B1210297) with bulkier esters can alter solubility and the rate of hydrolysis to the active 21-hydroxyl compound.

Substitutions on the steroid nucleus: Drawing from extensive research on synthetic glucocorticoids, analogues could be designed with substitutions at various positions. For example, fluorination at the 9α-position is known to enhance glucocorticoid activity. uomustansiriyah.edu.iq Other potential modifications include methylation or hydroxylation at key positions to influence metabolic stability and receptor affinity.

The synthesis of these analogues would typically start from readily available steroid precursors like cortisol or hydrocortisone (B1673445). Standard organic chemistry reactions would be employed to introduce the desired modifications, such as catalytic hydrogenation for the 5α-reduction of the A-ring, esterification for modifying the C-21 side chain, and various electrophilic and nucleophilic substitution reactions for introducing new functional groups on the steroid nucleus.

Impact of Functional Group Modifications on Biological Activity and Receptor Binding

Functional group modifications are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a drug's pharmacological profile. For Hydrallostane 21-acetate, modifications to its key functional groups would be expected to have significant effects on its biological activity and receptor binding, primarily at the glucocorticoid receptor (GR).

The 5α-Reduced A-Ring: The 5α-reduction of the A-ring in Hydrallostane 21-acetate significantly alters the shape of the steroid from the planar conformation of cortisol to a more bent A/B ring junction. Research on other 5α-reduced steroids, such as 5α-dihydrotestosterone, shows that this modification can drastically change receptor affinity and efficacy. wikipedia.org For glucocorticoids, 5α-reduced metabolites are often considered less active or "inert" in terms of their ability to activate metabolic gene transcription via the GR. nih.gov However, some studies suggest that these metabolites may have dissociated actions, potentially retaining anti-inflammatory effects with a different side-effect profile. nih.gov

The 21-Acetate Group: The 21-hydroxyl group of cortisol is crucial for its glucocorticoid activity. Esterification to form the 21-acetate, as in Hydrallostane 21-acetate, generally creates a prodrug. The acetate group itself does not typically contribute to receptor binding but influences the molecule's pharmacokinetic properties. uomustansiriyah.edu.iq The ester linkage is hydrolyzed in vivo to release the active 21-hydroxyl compound. The rate of this hydrolysis can be modulated by changing the ester group, thereby affecting the onset and duration of action. For instance, more lipophilic esters may lead to a slower release from injection sites in depot preparations. uomustansiriyah.edu.iq

Hydroxyl Groups at C-11 and C-17: The 11β-hydroxyl and 17α-hydroxyl groups are critical for the glucocorticoid activity of cortisol and its derivatives. The 11β-hydroxyl group, in particular, is essential for binding to the glucocorticoid receptor. Any modification or removal of this group would likely lead to a significant loss of activity. The 17α-hydroxyl group also contributes to the binding affinity and specificity for the GR.

The table below summarizes the expected impact of key functional group modifications on the biological activity of Hydrallostane 21-acetate, based on established SAR principles for glucocorticoids.

| Functional Group Modification | Expected Impact on Biological Activity | Rationale |

| Removal of 5α-reduction (reintroduction of Δ⁴ double bond) | Potential increase in classical glucocorticoid activity | The planar A-ring of cortisol is optimal for GR binding and transactivation. |

| Variation of the 21-ester group (e.g., propionate, valerate) | Altered duration of action and bioavailability | Changes in lipophilicity and rate of hydrolysis to the active 21-hydroxyl form. |

| Introduction of a 9α-fluoro group | Significant increase in glucocorticoid and mineralocorticoid activity | The electron-withdrawing effect of fluorine enhances the acidity of the 11β-hydroxyl group, improving receptor interaction. uomustansiriyah.edu.iq |

| Removal of the 11β-hydroxyl group | Drastic reduction or loss of activity | This group is a key hydrogen bond donor for GR binding. |

| Modification of the C-17 side chain | Altered receptor affinity and selectivity | The C-17 position is crucial for interaction with the receptor pocket. |

Stereochemical Influences on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity. nih.govpatsnap.com For steroids like Hydrallostane 21-acetate, with multiple chiral centers, the precise stereoconfiguration is essential for its interaction with the highly specific binding pocket of the glucocorticoid receptor.

The natural stereochemistry of the rest of the steroid nucleus is also vital. The trans-fusions of the B/C and C/D rings create a relatively rigid molecular framework. The specific spatial orientation of the functional groups, such as the 11β-hydroxyl, the 17α-hydroxyl, and the C-17 side chain, is a direct result of this stereochemistry and is paramount for effective receptor binding. Any inversion of stereochemistry at these key positions would be expected to severely disrupt the complementary fit with the receptor, leading to a significant loss of biological activity. nih.gov

The importance of stereochemistry can be summarized in the following points:

Receptor-Ligand Complementarity: The glucocorticoid receptor has a chiral binding pocket. Only a ligand with the correct stereochemistry can achieve the optimal orientation for the necessary binding interactions (e.g., hydrogen bonds, van der Waals forces).

Enantioselectivity: While not an issue for naturally derived steroids, if Hydrallostane 21-acetate were to be synthesized chemically, it would be crucial to produce the correct enantiomer. The mirror image (enantiomer) of the natural steroid would not be expected to have any significant glucocorticoid activity and could potentially have different, off-target effects. researchgate.net

Diastereomeric Specificity: The various diastereomers of Hydrallostane 21-acetate (e.g., the 5β-isomer) would have different physical and biological properties. As noted, the 5α-isomer is the one with recognized, albeit potentially altered, glucocorticoid-related activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR models for Hydrallostane 21-acetate have been identified in the literature, QSAR studies have been extensively applied to the broader class of glucocorticoids to understand the structural requirements for activity and to design new, more potent, and selective analogues.

A hypothetical QSAR study for a series of Hydrallostane 21-acetate analogues would involve the following steps:

Data Set Generation: A series of analogues would be synthesized with systematic variations in their chemical structures. For each analogue, a specific biological activity would be measured, such as its binding affinity to the glucocorticoid receptor or its anti-inflammatory potency in a cellular assay.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic descriptors: (e.g., partial atomic charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which quantify the molecule's lipophilicity.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to develop a mathematical equation that correlates the calculated descriptors with the measured biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

Computational Chemistry and Cheminformatics of Hydrallostane 21 Acetate

Molecular Docking Simulations with Target Proteins (e.g., Glucocorticoid Receptor, Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Hydrallostane (B123576) 21-acetate, a steroid derivative, the primary protein of interest for such simulations is the glucocorticoid receptor (GR). Docking studies can elucidate the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

These simulations are foundational in understanding the structure-activity relationships of steroid hormones and their synthetic analogs. The binding of a ligand to the ligand-binding domain (LBD) of the glucocorticoid receptor is a critical step in initiating a cascade of events that lead to the modulation of gene expression. Computational models of the GR LBD in complex with various ligands, including agonists like dexamethasone (B1670325) and antagonists, have been developed to understand the conformational changes induced upon binding. acs.org

In a hypothetical molecular docking simulation of Hydrallostane 21-acetate with the glucocorticoid receptor, the binding energy and key interacting amino acid residues can be predicted. This data helps in comparing its potential activity with known glucocorticoids.

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Hydrallostane 21-acetate | -9.8 | Gln570, Arg611, Asn564, Gln642, Thr739 |

| Dexamethasone | -10.5 | Gln570, Arg611, Asn564, Gln642, Thr739 |

| Cortisol | -8.9 | Gln570, Arg611, Asn564, Gln642, Thr739 |

This table presents hypothetical data for illustrative purposes.

The interactions with specific amino acid residues within the ligand-binding pocket of the GR are crucial for the agonistic or antagonistic activity of the compound. For instance, interactions with the activation function 2 (AF-2) region of the GR can influence its transactivation capacity. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions between a ligand and its target protein over time. These simulations can offer deeper insights into the stability of the ligand-protein complex and the role of solvent molecules in the binding process. For Hydrallostane 21-acetate, MD simulations can be employed to study its interaction with the glucocorticoid receptor in a more realistic, dynamic environment.

MD simulations have been instrumental in studying the behavior of the glucocorticoid receptor's DNA-binding domain and ligand-binding domain. acs.orgplos.org These studies have revealed how ligand binding can induce conformational changes that affect the receptor's ability to dimerize and bind to glucocorticoid response elements (GREs) on DNA. plos.orguu.nl The flexibility of certain regions of the receptor, such as the "lever-arm," has been suggested to play a role in the transcriptional output. plos.org

| Simulation Parameter | Description |

| System | Hydrallostane 21-acetate bound to the Glucocorticoid Receptor Ligand-Binding Domain |

| Simulation Time | 100 nanoseconds |

| Key Observations | Stability of the ligand in the binding pocket, conformational changes in the receptor, analysis of hydrogen bond networks over time. |

This table presents a hypothetical setup for an MD simulation.

In Silico Prediction of Pharmacokinetic Parameters (e.g., ADME Properties)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. nih.govnih.gov Various in silico models and software tools are available to predict these properties based on the molecular structure of the compound. For Hydrallostane 21-acetate, these predictions can provide an early indication of its potential oral bioavailability and metabolic stability.

Computational tools can predict a range of physicochemical and pharmacokinetic properties. For corticosteroids, properties such as lipophilicity (log P), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes are of particular interest. mdpi.com

Below is a table of hypothetically predicted ADME properties for Hydrallostane 21-acetate using in silico methods.

| ADME Property | Predicted Value (Hypothetical) | Implication |

| Absorption | ||

| Caco-2 Permeability | High | Good potential for intestinal absorption. |

| Distribution | ||

| Plasma Protein Binding | > 90% | High affinity for plasma proteins, affecting its free concentration. |

| Blood-Brain Barrier Permeation | Low | Unlikely to have significant central nervous system effects. |

| Metabolism | ||

| CYP3A4 Substrate | Probable | Likely to be metabolized by a major drug-metabolizing enzyme. |

| Excretion | ||

| Renal Clearance | Low | Primarily cleared through metabolism rather than direct renal excretion. |

This table contains hypothetical data for illustrative purposes.

These in silico predictions are valuable for prioritizing compounds for further experimental testing and for guiding chemical modifications to improve their pharmacokinetic profiles. cambridge.org

Cheminformatics Analysis for Chemical Space Exploration and Library Design

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds to understand structure-activity relationships and to design new molecules with desired properties. For a compound like Hydrallostane 21-acetate, cheminformatics tools can be used to compare its structural and physicochemical properties to those of other known steroids in large chemical libraries. nih.gov

One such technique is correspondence factor analysis (CFA), which can be used to create objective distribution maps of steroid libraries based on their binding to various steroid hormone receptors. nih.gov This type of analysis helps in understanding the structural features that contribute to receptor selectivity.

By analyzing the chemical space of steroid-like compounds, researchers can identify regions of this space that are underexplored and design new libraries of compounds with potentially novel biological activities. chemdiv.com Cheminformatics tools can also be used to create focused libraries around a lead compound like Hydrallostane 21-acetate to explore the structure-activity landscape and optimize its properties. nih.gov

| Cheminformatics Application | Description |

| Similarity Searching | Identifying compounds with similar structures to Hydrallostane 21-acetate in large databases to infer potential biological activities. |

| QSAR Modeling | Developing quantitative structure-activity relationship models for glucocorticoid receptor binding to predict the activity of new steroid derivatives. |

| Library Design | Designing a focused library of analogs of Hydrallostane 21-acetate by systematically modifying its chemical structure to improve potency and selectivity. |

This table illustrates potential applications of cheminformatics for the study of Hydrallostane 21-acetate.

Advanced Bioanalytical Method Development for Hydrallostane 21 Acetate in Complex Matrices Preclinical Focus

Sample Preparation Techniques for Biological Samples (e.g., Tissue, Plasma, Urine from Animal Models)

The development of robust bioanalytical methods is crucial for the quantitative determination of drugs and their metabolites in biological matrices during preclinical studies. For a compound like Hydrallostane (B123576) 21-acetate, which is a steroid, effective sample preparation is paramount to remove interfering endogenous substances and ensure accurate analysis. While specific methods for Hydrallostane 21-acetate are not extensively documented in publicly available literature, general principles for steroid analysis in biological samples from animal models can be applied. These typically involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov

Protein precipitation is often a first step, particularly for plasma samples, where a solvent such as acetonitrile (B52724) or methanol (B129727) is added to denature and precipitate proteins. This is a relatively simple and fast technique but may not provide the cleanest extracts, potentially leading to matrix effects in the subsequent analysis. nih.gov

Liquid-liquid extraction offers a higher degree of selectivity. For a moderately polar compound like Hydrallostane 21-acetate, a common approach would be to use a water-immiscible organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether to extract the analyte from the aqueous biological matrix. Adjusting the pH of the sample can optimize the extraction efficiency.

Solid-phase extraction is a highly selective and effective method for cleaning up complex biological samples. For steroid analysis, reversed-phase SPE cartridges (e.g., C18) are frequently employed. The sample is loaded onto the cartridge, washed with a weak solvent to remove polar interferences, and then the analyte of interest is eluted with a stronger organic solvent. The choice of solvents and elution conditions would need to be optimized for Hydrallostane 21-acetate.

A summary of potential sample preparation techniques is presented in the table below.

| Technique | Biological Matrix | General Procedure | Advantages | Disadvantages |

| Protein Precipitation | Plasma, Serum | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins, followed by centrifugation. | Simple, fast, and inexpensive. | May result in less clean extracts and significant matrix effects. |

| Liquid-Liquid Extraction (LLE) | Plasma, Urine | Extraction of the analyte into an immiscible organic solvent (e.g., ethyl acetate, hexane). | Good for removing salts and highly polar interferences. | Can be labor-intensive and may use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Plasma, Urine, Tissue Homogenates | The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. | Provides high selectivity, cleaner extracts, and can concentrate the analyte. | Can be more expensive and requires method development to optimize sorbent and solvents. |

Method Validation for Sensitivity, Selectivity, Accuracy, and Precision

Once a suitable analytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), is developed, it must be thoroughly validated to ensure its reliability for preclinical studies. nih.gov Method validation is a critical process that demonstrates the suitability of the analytical method for its intended purpose. demarcheiso17025.com The key validation parameters include sensitivity, selectivity, accuracy, and precision. nih.gov

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For preclinical pharmacokinetic studies, a low LLOQ is often required to accurately characterize the terminal elimination phase of the drug.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. This is typically assessed by analyzing blank biological matrix from multiple sources to check for interferences at the retention time of the analyte.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal values. The acceptance criteria for accuracy in bioanalytical methods are generally within ±15% of the nominal value (±20% for the LLOQ). nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at both the intra-day and inter-day level, with acceptance criteria typically being an RSD of ≤15% (≤20% for the LLOQ). nih.gov

A hypothetical summary of validation parameters for a bioanalytical method for Hydrallostane 21-acetate is presented in the table below.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (RSD) | ≤ 15% | < 10% |

| Inter-day Precision (RSD) | ≤ 15% | < 12% |

| Intra-day Accuracy (% Bias) | Within ±15% | -5% to +8% |

| Inter-day Accuracy (% Bias) | Within ±15% | -7% to +10% |

| Recovery | Consistent and reproducible | 85-95% |

| Matrix Effect | Minimal and compensated for by internal standard | < 15% |

Applications in Preclinical Pharmacokinetic and Pharmacodynamic Studies

A validated bioanalytical method is essential for conducting preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models. These studies provide critical information about the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity, which is vital for the drug development process. nih.gov

In preclinical pharmacokinetic studies , the validated method would be used to measure the concentration of Hydrallostane 21-acetate in biological samples (e.g., plasma, urine) collected at various time points after administration to animals. This data allows for the determination of key PK parameters such as:

Maximum concentration (Cmax): The highest concentration of the drug in the blood.

Time to maximum concentration (Tmax): The time at which Cmax is reached.

Area under the concentration-time curve (AUC): A measure of the total drug exposure over time.

Half-life (t½): The time it takes for the drug concentration to decrease by half.

Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

This information helps in understanding the drug's disposition in the body and in designing appropriate dosing regimens for further studies.

In preclinical pharmacodynamic studies , the concentration data obtained from the bioanalytical method can be correlated with the pharmacological effects of Hydrallostane 21-acetate. This helps in establishing a dose-response relationship and understanding the time course of the drug's effect. For example, if Hydrallostane 21-acetate has anti-inflammatory properties, its plasma concentrations could be correlated with the reduction in an inflammatory biomarker in an animal model of inflammation.

The table below illustrates hypothetical pharmacokinetic data that could be generated for Hydrallostane 21-acetate in a preclinical study.

| Pharmacokinetic Parameter | Value (Mean ± SD) | Unit |

| Cmax | 520 ± 85 | ng/mL |

| Tmax | 1.5 ± 0.5 | h |

| AUC(0-t) | 2800 ± 450 | ng·h/mL |

| t½ | 4.2 ± 1.1 | h |

| CL | 1.8 ± 0.3 | L/h/kg |

| Vd | 10.5 ± 2.5 | L/kg |

Future Directions and Emerging Research Avenues for Hydrallostane 21 Acetate Research

Exploration of Hydrallostane (B123576) 21-acetate as a Chemical Probe in Biological Systems

The unique structure of Hydrallostane 21-acetate makes it a compelling candidate for development as a chemical probe. These probes are essential tools in chemical biology, designed to interact with specific biological targets and elucidate their functions within complex cellular environments. Future research is expected to focus on synthesizing tagged versions of Hydrallostane 21-acetate, incorporating fluorescent dyes or affinity labels. This would enable researchers to visualize the compound's localization within cells, identify its binding partners, and dissect the molecular pathways it modulates. Understanding these interactions at a fundamental level is a critical first step in unlocking its broader biological significance.

Integration with Systems Biology and Omics Approaches in Preclinical Research

To gain a comprehensive understanding of the biological effects of Hydrallostane 21-acetate, its integration with systems biology and various "omics" technologies is a promising future direction. By treating biological systems, such as cell cultures or preclinical models, with Hydrallostane 21-acetate and subsequently analyzing changes at the molecular level, researchers can build a holistic picture of its impact.

Table 1: Potential Omics-Based Research Strategies for Hydrallostane 21-acetate

| Omics Approach | Research Goal | Potential Insights |

| Transcriptomics | To analyze changes in gene expression patterns. | Identification of genes and signaling pathways regulated by the compound. |

| Proteomics | To study alterations in protein expression and post-translational modifications. | Discovery of direct protein targets and downstream effector proteins. |

| Metabolomics | To investigate changes in the cellular metabolic profile. | Understanding of the compound's influence on cellular metabolism and bioenergetics. |

| Lipidomics | To examine alterations in the lipid composition of cells. | Elucidation of effects on cell membranes and lipid signaling pathways. |

This multi-omics data can then be integrated using computational models to generate novel hypotheses about the compound's mechanism of action and to identify potential biomarkers of its activity.

Development of Advanced Delivery Systems (excluding clinical applications)

For preclinical research, ensuring the efficient and targeted delivery of Hydrallostane 21-acetate to its site of action is paramount. The development of advanced delivery systems is a key area of future investigation. Due to its steroidal nature, which can imply poor aqueous solubility, formulating Hydrallostane 21-acetate into various nanoparticle platforms could significantly enhance its bioavailability and stability in experimental settings.

Table 2: Potential Preclinical Delivery Systems for Hydrallostane 21-acetate

| Delivery System | Potential Advantages in Preclinical Research |

| Liposomes | Biocompatible lipid vesicles that can encapsulate both hydrophobic and hydrophilic compounds. |

| Polymeric Nanoparticles | Can be engineered for controlled release and targeted delivery to specific cell types. |

| Micelles | Self-assembling structures ideal for solubilizing poorly water-soluble compounds. |

These advanced formulations will be instrumental in conducting robust in vitro and in vivo studies to accurately assess the biological activities of Hydrallostane 21-acetate.

Investigation of Novel Biological Targets for Hydrallostane 21-acetate Analogues

The core structure of Hydrallostane provides a versatile scaffold for chemical modification. A significant future research avenue will involve the synthesis and screening of a library of Hydrallostane 21-acetate analogues. By systematically altering different functional groups on the parent molecule, medicinal chemists can explore the structure-activity relationships that govern its biological effects. This approach could lead to the discovery of new analogues with enhanced potency, selectivity, or entirely novel biological targets. High-throughput screening of these analogues against diverse panels of enzymes, receptors, and cell lines will be a critical strategy in identifying promising new lead compounds for further preclinical investigation.

Q & A

Q. What are the established synthetic routes for Hydrallostane 21-acetate, and how can researchers ensure reproducibility?

Hydrallostane 21-acetate (CAS 4004-68-6) is structurally related to corticosteroid derivatives like Prednisolone 21-acetate (CAS 52-21-1). A common synthesis pathway involves derivatization from precursor steroids such as deoxycholic acid or progesterone analogs. For reproducibility, researchers should:

- Document reaction conditions (e.g., solvent systems, catalysts, temperature) meticulously, as minor variations can alter esterification efficiency at the 21-position .

- Use high-purity starting materials and validate intermediates via HPLC or NMR .

- Cross-reference protocols from peer-reviewed syntheses of analogous corticosteroids, such as Prednisolone 21-acetate, to optimize yield .

Q. How can researchers distinguish Hydrallostane 21-acetate from structurally similar corticosteroids during characterization?

Key steps include:

- Chromatographic Analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 240–250 nm) to differentiate retention times from analogs like Hydrocortisone 21-acetate (CAS 50-03-3) .

- Spectroscopic Techniques : Compare H-NMR chemical shifts, particularly the acetate proton signal at δ 2.05–2.15 ppm and the ketone group at C3 (δ 200–210 ppm in C-NMR) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 402.49 for Prednisolone 21-acetate) and fragmentation patterns .

Advanced Research Questions

Q. What advanced analytical methods are suitable for quantifying Hydrallostane 21-acetate in complex matrices (e.g., biological samples)?

- UPLC-MS/MS : Employ a C18 column with a gradient elution (acetonitrile/0.1% formic acid) and multiple reaction monitoring (MRM) for high sensitivity (LOD < 1 ng/mL) .

- Isotope Dilution : Use deuterated internal standards (e.g., -Prednisolone acetate) to correct for matrix effects .

- Validation : Follow ICH guidelines for linearity (R > 0.995), precision (RSD < 10%), and recovery (85–115%) .

Q. How can researchers resolve contradictions in reported bioactivity data for Hydrallostane 21-acetate derivatives?

Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Dose-Response Reproducibility : Test multiple batches in parallel using standardized assays (e.g., glucocorticoid receptor binding assays) .

- Impurity Profiling : Characterize by-products (e.g., 21-deacetylated forms) via LC-MS and assess their bioactivity .

- Meta-Analysis : Compare data across studies using fixed-effect models, accounting for differences in cell lines or animal models .

Q. What structural modifications enhance the therapeutic index of Hydrallostane 21-acetate, and how are they validated?

- Esterification at C17/C21 : Introduce lipophilic groups (e.g., valerate) to prolong half-life. Validate via in vitro metabolic stability assays (e.g., liver microsomes) .

- Fluorination at C6/C9 : Enhances receptor affinity. Confirm using X-ray crystallography or molecular docking simulations .

- In Vivo Efficacy : Use imaging-guided models (e.g., murine inflammation assays) to correlate structural changes with anti-inflammatory potency .

Q. What precautions are critical for handling Hydrallostane 21-acetate in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal absorption .

- Ventilation : Use fume hoods when weighing powdered forms to avoid inhalation .

- Waste Disposal : Deactivate steroid residues with ethanol/bleach mixtures before disposal .

Data Contradiction & Methodological Questions

Q. How should researchers address discrepancies in CAS registry entries for Hydrallostane 21-acetate?

The compound is occasionally mislabeled as Prednisolone 21-acetate (CAS 52-21-1) or Cortisone 21-acetate (CAS 50-04-4). To resolve:

- Cross-validate identity via orthogonal methods (e.g., FT-IR carbonyl stretches vs. reference spectra) .

- Consult authoritative databases (e.g., PubChem, IUPAC) and primary literature to confirm nomenclature .

Q. What strategies optimize the detection of Hydrallostane 21-acetate in multi-component formulations (e.g., cosmetics)?

- Sample Preparation : Use QuEChERS extraction (acetonitrile partitioning) to isolate corticosteroids from emulsifiers .

- High-Throughput Screening : Implement LC-QTOF-MS with in-silico libraries for untargeted analysis .

- Method Harmonization : Align with regulatory guidelines (e.g., EU Cosmetics Regulation) to ensure compliance .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報